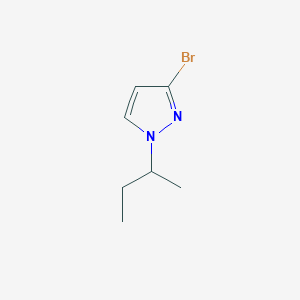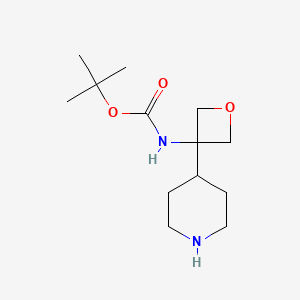![molecular formula C16H14N2O3S B2407248 ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1030119-44-8](/img/structure/B2407248.png)
ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound containing a thiophene and a pyrimidinone . The ethyl acetate group and the phenyl group are attached to the 3 and 7 positions of the thieno[3,2-d]pyrimidin-4-one core, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, with an ethyl acetate group and a phenyl group attached. The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the pyrimidinone ring and the potential nucleophilic sites on the phenyl and ethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Structure and Reactions
- Ethyl 4-Chloroacetoacetate and Amino-Pyrimidinethiol Reactions : Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, yielding ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate. This compound undergoes various reactions, including cyclization to form poly-cyclic lactams rather than lactones under specific conditions (Campaigne et al., 1981).
Biological Activities and Applications
- Biocidal Properties : Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a similar compound, has been tested against various bacteria and fungi, demonstrating significant biocidal properties in some cases (Youssef et al., 2011).
Spectral and Fluorescent Properties
- Fluorescent Compounds Synthesis : Novel fluorescent compounds with a phenylthieno[2,3-d]pyrimidine structure have been synthesized, showing intense blue to yellow-green fluorescence in specific solvents. These compounds' spectral and fluorescence characteristics were studied in detail (Ho & Yao, 2009).
Crystal Structure Analysis
Crystal Structures of Related Compounds : Ethyl (S)-P-(4-oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(R)-1-phenylethyl]phosphonamidate, a related compound, was characterized by X-ray diffraction analysis. The study revealed distinct hydrogen-bond systems influencing the crystal packing (Pietrzak et al., 2018).
Synthesis of Covalently Hydrated Thiazolopyrimidines : The synthesis and crystal structure of covalently hydrated 8-thia-1,4-diazacycl[3.3.2]azine, derived from a similar ethyl compound, were described. The study provided insights into the reaction mechanisms and structural confirmation (Campaigne et al., 1979).
Heterocyclic Synthesis and Drug Development
Development of Novel Heterocyclic Ethers : Novel bis-heterocyclic ethers containing 4Hpyrido[1,2-a]pyrimidin-4-one, similar to the query compound, were synthesized. These compounds may have implications in drug development and chemical synthesis (Abass et al., 2019).
Anticancer and Anti-5-lipoxygenase Agents : Pyrazolopyrimidines derivatives, structurally related to the query compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant biological activity, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-14-12(9-22-15(14)16(18)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJZTMPIWGUHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2407172.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)
![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)
